molecular formula C21H28N2O2 B11575907 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N,N-diethylacetamide

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N,N-diethylacetamide

Cat. No.: B11575907
M. Wt: 340.5 g/mol
InChI Key: BMSLDXBVDNMCHK-UHFFFAOYSA-N
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Description

2-(3-Cyclohexanecarbonyl-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound that features a cyclohexane ring, an indole moiety, and a diethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclohexanecarbonyl-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of indole with cyclohexanecarbonyl chloride, followed by the introduction of the diethylacetamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like column chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexanecarbonyl-1H-indol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylacetamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-(3-Cyclohexanecarbonyl-1H-indol-1-yl)-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-cyclohexanecarbonyl-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole moiety can engage in π-π interactions with aromatic amino acids in proteins, while the cyclohexanecarbonyl group may enhance binding affinity through hydrophobic interactions. The diethylacetamide group can further modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyclohexanecarbonyl-1H-indol-1-yl)-N,N-dimethylacetamide
  • 2-(3-Cyclohexanecarbonyl-1H-indol-1-yl)-N,N-diethylpropionamide

Uniqueness

2-(3-Cyclohexanecarbonyl-1H-indol-1-yl)-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic profiles, binding affinities, and reactivity patterns, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-N,N-diethylacetamide

InChI

InChI=1S/C21H28N2O2/c1-3-22(4-2)20(24)15-23-14-18(17-12-8-9-13-19(17)23)21(25)16-10-6-5-7-11-16/h8-9,12-14,16H,3-7,10-11,15H2,1-2H3

InChI Key

BMSLDXBVDNMCHK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3CCCCC3

Origin of Product

United States

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